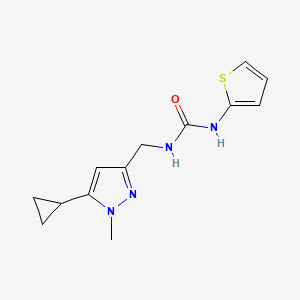
1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylpiperazin-1-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of isoxazole and piperazine, which are both commonly used in medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
A series of compounds synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone, including derivatives similar to the queried compound, demonstrated significant in vitro antimicrobial activity against bacterial and fungal organisms. These compounds, characterized by various spectral data, underline the potential of such derivatives in combating microbial infections (K. S. Kumar et al., 2019).
Enzyme Inhibition for Therapeutic Use
Research into novel arylisoxazole‐phenylpiperazines designed and synthesized for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition revealed compounds with significant AChE inhibitory activity. These findings highlight the potential therapeutic applications of such compounds in diseases where cholinesterase inhibitors are beneficial, such as Alzheimer's disease (Mina Saeedi et al., 2019).
Metabolic Studies and Drug Development
A comprehensive study on Compound A, closely related to the queried compound, emphasized its role as a potent inhibitor of the mitotic kinesin spindle protein (KSP). This study detailed the metabolic interconversion between Compound A and its active metabolite in human tissues, providing valuable insights into the drug development process, especially for cancer therapies where KSP inhibitors could play a critical role (Chunze Li et al., 2010).
Eigenschaften
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-13(22)20-7-9-21(10-8-20)18(23)12-15-11-17(25-19-15)14-3-5-16(24-2)6-4-14/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXWCFXAVUPRQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[1-[4-(2-bromoethoxy)phenyl]-2-phenyl-1-buten-1-yl]-](/img/structure/B2719316.png)


![3-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2719321.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)
![3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2719324.png)

![2-Methyl-4-[4-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]butylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2719330.png)



![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2719335.png)
![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)